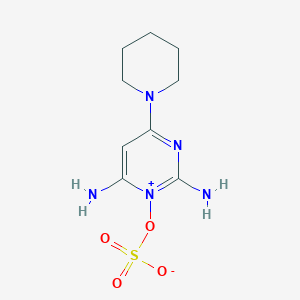
Minoxidil sulfate salt
Übersicht
Beschreibung
Minoxidil sulfate salt is a potent vasodilator and the active metabolite of minoxidil, a well-known medication used for treating hair loss and severe hypertension . It is formed from minoxidil through the action of sulfotransferase enzymes, particularly SULT1A1 . This compound is known for its ability to open potassium channels, leading to vasodilation and promoting hair growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Minoxidil sulfate salt is synthesized from minoxidil through a sulfation reaction. The process involves the addition of a sulfate group to minoxidil, typically using sulfotransferase enzymes . The reaction conditions are carefully controlled to ensure the formation of the desired sulfate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions using sulfotransferase enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Minoxidil sulfate salt primarily undergoes sulfation reactions. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
The sulfation reaction typically involves the use of sulfotransferase enzymes and appropriate sulfate donors. Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions .
Major Products Formed
The primary product of the sulfation reaction is this compound itself. Other reactions may yield various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Minoxidil sulfate salt has a wide range of scientific research applications:
Wirkmechanismus
Minoxidil sulfate salt exerts its effects by opening potassium channels, leading to hyperpolarization of cell membranes. This action results in vasodilation, which lowers blood pressure and promotes hair growth . The exact molecular targets and pathways involved include the activation of extracellular signal-regulated kinase (ERK) and Akt pathways, which promote cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Minoxidil: The parent compound of minoxidil sulfate salt, used for similar therapeutic purposes.
Diazoxide: Another potassium channel opener used as an antihypertensive agent.
Hydralazine: A vasodilator with a different mechanism of action, used to treat hypertension.
Uniqueness
This compound is unique due to its formation through sulfation, which is an unusual bioactivation pathway that enhances its activity compared to the parent compound . This makes it more effective in promoting hair growth and reducing blood pressure .
Eigenschaften
IUPAC Name |
(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLOEUAGSPDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)



